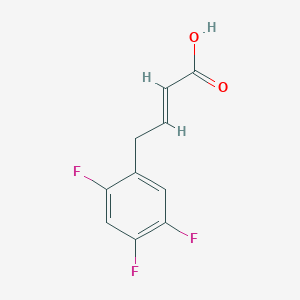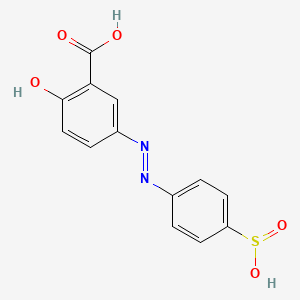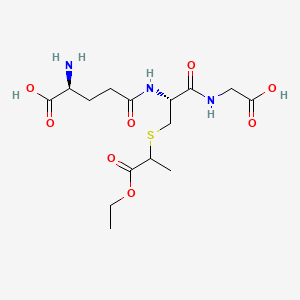![molecular formula C13H16O2S B15293267 {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone is an organic compound characterized by a cyclohexyl ring with a hydroxyl group, a sulfanyl group, and a phenylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydroxyl group: This step often involves oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions using thiol-containing reagents.
Addition of the phenylmethanone moiety: This step involves Friedel-Crafts acylation reactions using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.
Reduction: The phenylmethanone moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkylated or arylated derivatives.
科学研究应用
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenylmethanone moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function.
相似化合物的比较
Similar Compounds
{[(1R,2R)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone: Similar structure but different stereochemistry.
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)ethanone: Similar structure but with an ethanone moiety instead of methanone.
Uniqueness
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H16O2S |
|---|---|
分子量 |
236.33 g/mol |
IUPAC 名称 |
S-[(1S,2S)-2-hydroxycyclohexyl] benzenecarbothioate |
InChI |
InChI=1S/C13H16O2S/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2/t11-,12-/m0/s1 |
InChI 键 |
SCTLAHNAVVTOFN-RYUDHWBXSA-N |
手性 SMILES |
C1CC[C@@H]([C@H](C1)O)SC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1CCC(C(C1)O)SC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


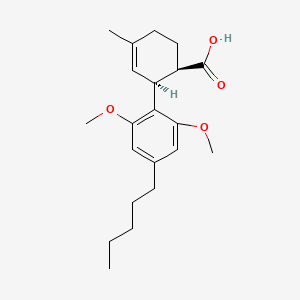
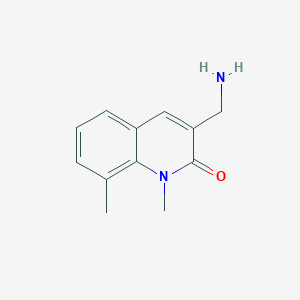
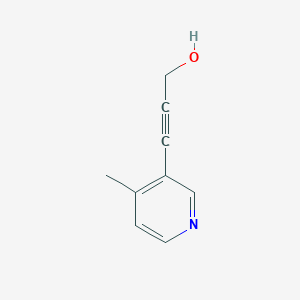
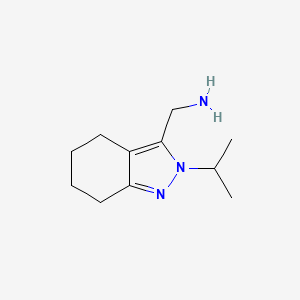
![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)
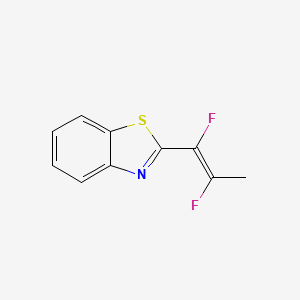
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
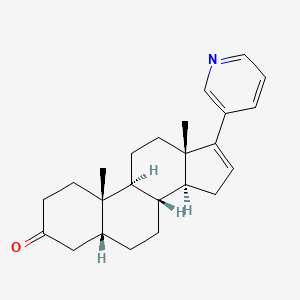
![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)
